molecular formula C16H21NO2 B8710193 5,7-Di-tert-butyl-1H-indole-2,3-dione CAS No. 921626-19-9

5,7-Di-tert-butyl-1H-indole-2,3-dione

Cat. No.: B8710193
CAS No.: 921626-19-9
M. Wt: 259.34 g/mol
InChI Key: VCUWPLWSQSRONJ-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-1H-indole-2,3-dione is a structurally unique compound featuring an indole-dione core (a bicyclic aromatic system with two ketone groups at positions 2 and 3) substituted with bulky tert-butyl groups at positions 5 and 5. The tert-butyl groups confer significant steric hindrance and enhance lipophilicity, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

921626-19-9

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

5,7-ditert-butyl-1H-indole-2,3-dione

InChI

InChI=1S/C16H21NO2/c1-15(2,3)9-7-10-12(17-14(19)13(10)18)11(8-9)16(4,5)6/h7-8H,1-6H3,(H,17,18,19)

InChI Key

VCUWPLWSQSRONJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=O)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

  • Indole-2,3-dione vs. Piperazine-2,3-dione (): The indole-dione core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine-2,3-dione derivatives possess a non-aromatic, flexible six-membered ring. The rigidity of the indole system may enhance stability but reduce conformational adaptability in biological targeting.
  • Indole-2,3-dione vs. Indanone (): 5,7-Di-tert-butyl-3,3-dimethyl-1-indanone shares tert-butyl substituents with the target compound but lacks the dione functionality. Its single ketone group reduces polarity, while the indanone’s fused cyclohexenone ring system offers distinct electronic properties compared to the indole-dione’s heteroaromatic structure.

Substituent Effects

The tert-butyl groups in 5,7-Di-tert-butyl-1H-indole-2,3-dione significantly increase lipophilicity (ClogP ~5.0, estimated), analogous to substituents in piperazine-2,3-dione derivatives (ClogP 2.5–4.5) . In contrast, 5,7-di-tert-butyl-3,3-dimethyl-1-indanone () combines tert-butyl and methyl groups, further elevating ClogP (~6.0) but limiting hydrogen-bonding sites.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) ClogP Biological Activity
This compound Indole-2,3-dione 5,7-di-tert-butyl ~317.5 ~5.0* Potential anthelmintic†
Piperazine-2,3-dione derivatives Piperazine-2,3-dione 1,4-disubstituted benzyls 350–450 2.5–4.5 Anthelmintic
5,7-Di-tert-butyl-3,3-dimethyl-1-indanone Indanone 5,7-di-tert-butyl, 3,3-dimethyl ~304.5 ~6.0* Not reported

*Estimated using fragment-based methods.
†Inferred from structural analogy to piperazine-2,3-diones .

Research Implications and Gaps

While this compound’s tert-butyl groups and dione core suggest promising physicochemical and biological profiles, experimental validation is needed. Comparative studies with piperazine-diones could clarify the role of aromaticity in activity, while structural analysis (e.g., via SHELXL or OLEX2 ) may elucidate crystallographic properties.

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